molecular formula C21H24O B582639 6,9,12,15,18-Heneicosapentayn-1-ol CAS No. 84456-77-9

6,9,12,15,18-Heneicosapentayn-1-ol

Cat. No.: B582639
CAS No.: 84456-77-9
M. Wt: 292.422
InChI Key: HWZFWLFQWPAMKA-UHFFFAOYSA-N
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Description

6,9,12,15,18-Heneicosapentayn-1-ol is a unique organic compound characterized by its multiple triple bonds and a terminal hydroxyl group. Its molecular formula is C21H24O, and it has a molecular weight of 292.41 g/mol. This compound is notable for its role as an intermediate in the preparation of radiolabeled fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentayn-1-ol can be synthesized through a series of alkyne coupling reactions. The process typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the multiple triple bonds.

Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,9,12,15,18-Heneicosapentayn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

6,9,12,15,18-Heneicosapentayn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and radiolabeled compounds.

    Biology: Employed in the study of lipid metabolism and the synthesis of radiolabeled fatty acids for tracing metabolic pathways.

    Medicine: Potential use in the development of diagnostic imaging agents due to its radiolabeling capabilities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6,9,12,15,18-Heneicosapentayn-1-ol primarily involves its ability to undergo various chemical transformations. The compound’s multiple triple bonds and terminal hydroxyl group make it highly reactive and versatile in synthetic chemistry. Its molecular targets and pathways are largely dependent on the specific reactions it undergoes and the products formed.

Comparison with Similar Compounds

6,9,12,15,18-Heneicosapentayn-1-ol can be compared with other polyunsaturated alcohols and polyynes:

    Similar Compounds:

Uniqueness: this compound is unique due to its combination of multiple triple bonds and a terminal hydroxyl group, which imparts distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

henicosa-6,9,12,15,18-pentayn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2,5,8,11,14,17-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZFWLFQWPAMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCC#CCC#CCC#CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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